2,4-Dimethylbenzyl alcohol

Overview

Description

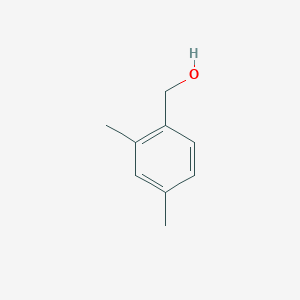

2,4-Dimethylbenzyl alcohol, also known as (2,4-Dimethylphenyl)methanol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a distinctive aromatic odor. This compound is a derivative of benzyl alcohol, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,4-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethylbenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Types of Reactions:

Oxidation: this compound can be oxidized to 2,4-dimethylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 2,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 2,4-Dimethylbenzaldehyde

Reduction: 2,4-Dimethylbenzylamine

Substitution: 2,4-Dimethylbenzyl chloride or bromide.

Scientific Research Applications

Organic Synthesis

2,4-Dimethylbenzyl alcohol is utilized in organic chemistry for the synthesis of various compounds:

- Oxidation Reactions : It can be oxidized to produce aldehydes, ketones, and esters. This property is essential for the development of new synthetic pathways in organic chemistry .

- Radical Condensation Reactions : Recent studies have demonstrated its effectiveness in radical condensation reactions with acetamides to yield 3-arylpropanamides. For instance, this compound has been shown to produce high yields of amides when reacted under optimized conditions .

Table 1: Yield of Amide Products from this compound

| Reaction Conditions | Product Yield (%) |

|---|---|

| Reaction with acetamide | 83% |

| Reaction with N,N-diethyl acetamide | 85% |

Herbicide Formulation

This compound has been investigated for its herbicidal properties. According to a patent, substituted benzyl alcohols, including this compound, are effective in preventing weed establishment when applied to the soil. The compound demonstrated significant efficacy against various test plants under controlled conditions .

Table 2: Efficacy of Herbicidal Treatments

| Test Plant | Rate of Application (lbs/acre) | Injury Rating (Days After Application) |

|---|---|---|

| Plant A | 10 | 3 |

| Plant B | 5 | 6 |

| Plant C | 2 | 8 |

Flavoring Agents

In the food industry, this compound is recognized as a flavoring agent. Its organoleptic properties make it suitable for use in various food products. Regulatory bodies such as the FDA and FEMA have acknowledged its safety for use in food applications .

Case Study 1: Synthesis of Propanamide Derivatives

A study conducted on the synthesis of propanamide derivatives using this compound revealed that varying the reaction conditions significantly affected product yield. The optimal conditions included adjusting the amount of potassium tert-butoxide used in the reaction mixture .

Case Study 2: Herbicide Efficacy Testing

In a greenhouse study assessing herbicidal efficacy, different concentrations of this compound were tested on common weeds. Results indicated that higher concentrations resulted in increased injury ratings across multiple plant species .

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzyl alcohol involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. The compound’s hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function .

Comparison with Similar Compounds

Benzyl Alcohol: Similar structure but lacks the methyl groups at the 2 and 4 positions.

2,4-Dimethylphenol: Similar methyl substitution pattern but with a hydroxyl group directly attached to the benzene ring instead of a methanol group.

2,4-Dimethylbenzaldehyde: The aldehyde derivative of 2,4-Dimethylbenzyl alcohol.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. The presence of methyl groups at the 2 and 4 positions enhances its hydrophobicity and affects its reactivity in various chemical reactions .

Biological Activity

2,4-Dimethylbenzyl alcohol (CAS Number: 16308-92-2) is a derivative of benzyl alcohol, characterized by two methyl groups at the 2 and 4 positions of the benzene ring. This compound has garnered attention for its biological activities, particularly its antimicrobial properties and effects on human health. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₂O

- Molar Mass : 136.19 g/mol

- Structure : Contains a benzyl group with two methyl substituents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been found to enhance the efficacy of other antimicrobial agents when used in combination.

Synergistic Effects

A study highlighted that benzyl alcohol derivatives, including this compound, can synergistically enhance the antimicrobial activity of various agents against microorganisms such as Aspergillus niger. The combination of these compounds has shown to be effective even at low concentrations, making them valuable in applications for preserving perishable products like cosmetics and pharmaceuticals .

| Combination | Microorganism | Effectiveness |

|---|---|---|

| This compound + 1,2-alkanediols | Aspergillus niger | Significant inhibition at low concentrations |

| This compound + other antimicrobial agents | Various pathogens | Enhanced overall antimicrobial activity |

Genotoxicity and Safety Concerns

While this compound shows promise in antimicrobial applications, it has also been associated with genotoxic effects. Studies have reported that this compound can cause DNA damage in certain contexts. This raises concerns regarding its safety profile, especially in consumer products where exposure is likely .

Case Studies

- In Vitro Studies : Research conducted on cell lines demonstrated that exposure to this compound resulted in increased levels of DNA damage markers. This suggests a potential risk for carcinogenic effects if exposure is not adequately controlled.

- Environmental Impact : The compound has been detected in adipose tissue and is known to inhibit the uptake of pyrethroid insecticides by adipose cells, indicating its bioaccumulation potential and implications for environmental health .

Applications in Consumer Products

Due to its antimicrobial properties, this compound is utilized in various formulations:

- Cosmetics : Used as a preservative to prevent microbial growth.

- Pharmaceuticals : Incorporated into topical treatments to enhance stability and efficacy.

- Household Products : Found in cleaning agents due to its ability to combat bacteria and fungi.

Chemical Reactions Analysis

Halogenation with Phosphorus Tribromide

2,4-Dimethylbenzyl alcohol undergoes efficient conversion to 2,4-dimethylbenzyl bromide via reaction with phosphorus tribromide (PBr₃) in diisopropyl ether. This proceeds through an S<sub>N</sub>2 mechanism involving a dibromophosphite intermediate .

Mechanistic Steps :

-

Activation : PBr₃ reacts with the alcohol to form a protonated intermediate, converting the hydroxyl group (-OH) into a better leaving group (-OPBr₂).

-

Backside Attack : Bromide ion (Br⁻) displaces the dibromophosphite group in a single concerted step, inverting configuration at the benzylic carbon.

Reaction Conditions :

-

Solvent : Diisopropyl ether

-

Temperature : 0°C → 35°C (room temperature)

-

Time : 1 hour

Characterization Data :

| Parameter | Value/Description |

|---|---|

| 1H-NMR (CDCl₃) | δ 2.30 (3H, s), 2.37 (3H, s), 4.50 (2H, s), 6.96–7.19 (3H, m) |

| Appearance | Colorless oil |

| Molecular Formula | C₉H₁₁Br |

Acid-Catalyzed Ether Formation

While not explicitly documented for this compound, symmetrical ether synthesis is a general reaction for primary alcohols under acidic conditions .

Theoretical Pathway :

-

Protonation : Acid (e.g., H₂SO₄) protonates the hydroxyl group, forming a good leaving group (H₂O).

-

Nucleophilic Substitution : A second equivalent of this compound attacks the benzylic carbon, displacing water.

-

Deprotonation : Formation of the ether product (e.g., bis(2,4-dimethylbenzyl) ether).

Key Limitation : Steric hindrance from methyl groups may reduce reaction efficiency compared to unsubstituted benzyl alcohols.

Reduction and Oxidation Considerations

-

Reduction : Benzyl alcohols are typically reduced to toluenes under strong reducing agents (e.g., LiAlH₄ is unnecessary here, as the alcohol is already reduced) .

-

Oxidation : Expect resistance to oxidation due to the absence of α-hydrogens (common for fully substituted benzyl alcohols).

Comparative Reactivity Insights

Leaving Group Ability :

The hydroxyl group in this compound is a poor leaving group (pKa ~15–16), necessitating activation via:

Steric Effects :

Methyl groups at the 2- and 4-positions hinder nucleophilic attack at the benzylic carbon, favoring substrates with less steric bulk in S<sub>N</sub>2 reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dimethylbenzyl alcohol, and how can purity be optimized?

- Answer : A common approach involves Friedel-Crafts alkylation or reduction of 2,4-dimethylbenzaldehyde using NaBH₄ or LiAlH₄. For purity, recrystallization from ethanol is recommended due to the compound’s solubility profile. Boiling point (120°C at 13 mmHg) and density (1.031 g/cm³) serve as critical quality indicators . Reaction conditions (e.g., solvent choice, catalyst loading) must be optimized to minimize byproducts like diaryl methanes. Post-synthesis, GC-MS or HPLC with a C18 column can verify purity .

Q. How should researchers characterize this compound using spectroscopic methods?

- Answer :

- NMR : The -NMR spectrum shows distinct signals for aromatic protons (δ 6.7–7.2 ppm, split due to dimethyl substitution), the benzylic CH₂ (δ 4.5 ppm), and hydroxyl (-OH) protons (δ 1.5–2.5 ppm, broad). -NMR confirms the aromatic carbons (δ 120–140 ppm) and the CH₂OH group (δ 60–65 ppm) .

- IR : Key peaks include O-H stretching (~3300 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) .

- Mass Spec : Molecular ion peak at m/z 136 (C₉H₁₂O) with fragmentation patterns reflecting loss of -CH₂OH (m/z 119) .

Q. What safety protocols are essential for handling this compound in the lab?

- Answer : While toxicity data are limited, assume potential hazards via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats. Storage at room temperature in airtight containers is advised to prevent oxidation . Waste must comply with federal/state regulations for halogen-free alcohols, with incineration as a disposal option .

Advanced Research Questions

Q. How can electrochemical methods be applied to oxidize this compound to its aldehyde derivative?

- Answer : Adapt the N-hydroxyphthalimide (NHPI)-mediated electrochemical oxidation protocol from analogous benzyl alcohols . Use a divided cell with Pt electrodes, acetonitrile solvent, and 20 mol% NHPI. Monitor reaction progress via TLC or in situ IR. Optimize voltage (1.5–2.0 V) and reaction time (4–8 hrs) to suppress over-oxidation. The aldehyde product can be isolated via vacuum distillation .

Q. How can computational modeling predict the reactivity of this compound in esterification reactions?

- Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic effects of the dimethyl substituents. The electron-donating methyl groups increase nucleophilicity at the hydroxyl oxygen, favoring esterification with acyl chlorides. Compare activation energies for ortho vs. para substitution to explain regioselectivity . Validate predictions with kinetic studies using -NMR to track reaction rates .

Q. How to resolve contradictions in reported bioactivity data for benzyl alcohol derivatives?

- Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent effects). For antimicrobial studies:

- Standardize MIC assays using CLSI guidelines.

- Compare this compound with analogs (e.g., 4-hydroxybenzyl alcohol) to assess structure-activity relationships .

- Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values .

Q. What strategies improve the stability of this compound in long-term storage?

- Answer : Stabilize against oxidation by adding 0.1% BHT (butylated hydroxytoluene) or storing under nitrogen. Monitor degradation via periodic GC analysis. For aqueous formulations, adjust pH to 5–6 and avoid metal contaminants that catalyze decomposition .

Q. Data Contradiction Analysis

Q. Why do toxicity studies for this compound lack consensus?

- Answer : Limited data exist due to its niche research use. Existing studies on analogs (e.g., 4-hydroxybenzyl alcohol) suggest low acute toxicity but potential chronic effects. Address gaps by conducting OECD 423 acute oral toxicity tests in rodent models and Ames assays for mutagenicity .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂O | |

| Boiling Point | 120°C (13 mmHg) | |

| Density | 1.031 g/cm³ | |

| Storage Conditions | Room temperature, inert atmosphere |

Table 2 : Spectral Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| -NMR | δ 4.5 (s, CH₂), δ 2.3 (s, CH₃) | |

| IR | 3300 cm⁻¹ (O-H), 1050 cm⁻¹ (C-O) |

Properties

IUPAC Name |

(2,4-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIMJTKRVOBTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167510 | |

| Record name | 2,4-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16308-92-2 | |

| Record name | 2,4-Dimethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16308-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016308922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.